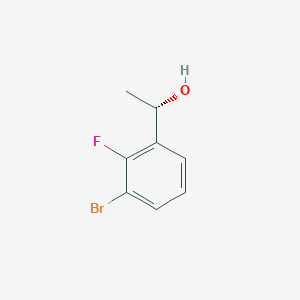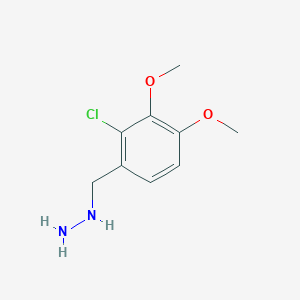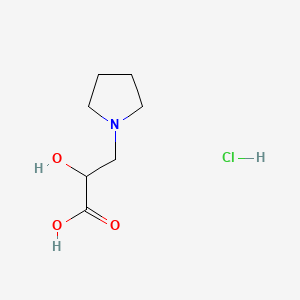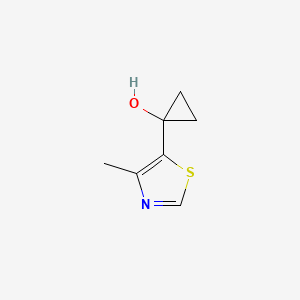
1-(4-Methylthiazol-5-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylthiazol-5-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . This compound features a cyclopropanol ring attached to a thiazole ring, which is substituted with a methyl group at the 4-position. The presence of both the cyclopropanol and thiazole moieties makes this compound interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylthiazol-5-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable thiazole derivative. One common method is the reaction of 4-methylthiazole with a cyclopropanation reagent under controlled conditions. The reaction may involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiazole, followed by the addition of a cyclopropanation reagent like ethyl diazoacetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylthiazol-5-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopropanol ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclopropanone or cyclopropanecarboxaldehyde.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Applications De Recherche Scientifique
1-(4-Methylthiazol-5-yl)cyclopropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methylthiazol-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropanol moiety may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylthiazol-5-yl)ethanol: Similar structure but with an ethanol moiety instead of cyclopropanol.
1-(4-Methylthiazol-5-yl)propan-1-ol: Similar structure but with a propanol moiety instead of cyclopropanol.
1-(4-Methylthiazol-5-yl)butan-1-ol: Similar structure but with a butanol moiety instead of cyclopropanol.
Uniqueness
1-(4-Methylthiazol-5-yl)cyclopropan-1-ol is unique due to the presence of the cyclopropanol ring, which imparts distinct chemical and biological properties compared to its analogs. The rigidity and strain of the cyclopropanol ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C7H9NOS |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
1-(4-methyl-1,3-thiazol-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H9NOS/c1-5-6(10-4-8-5)7(9)2-3-7/h4,9H,2-3H2,1H3 |
Clé InChI |
ATFKCVAXKCYPOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)


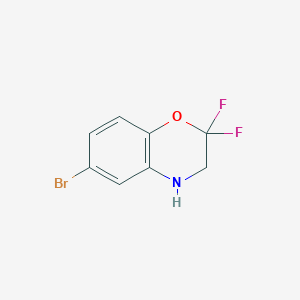
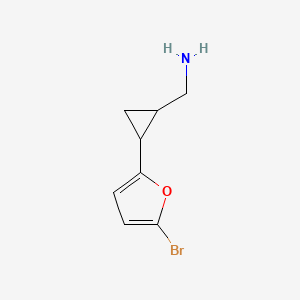
![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
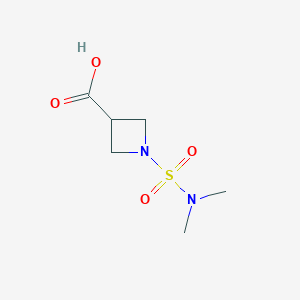

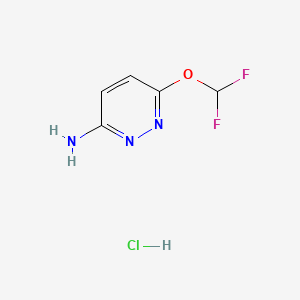
![methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13591533.png)
